5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Description
5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a benzimidazole moiety linked to a furan ring, which is further connected to a diazinane trione structure
Properties
IUPAC Name |
5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4S/c21-13-9(14(22)20-15(23)19-13)7-8-5-6-12(24-8)25-16-17-10-3-1-2-4-11(10)18-16/h1-7H,(H,17,18)(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOJRWXBHAHGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C4C(=O)NC(=O)NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Linking the Benzimidazole and Furan Rings: This step involves the formation of a thioether linkage between the benzimidazole and furan rings.
Formation of the Diazinane Trione Structure: This can be synthesized by the reaction of urea with malonic acid derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the diazinane trione structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its unique structure, the compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. The furan ring and diazinane trione structure can interact with other molecular pathways, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde
- 2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
Uniqueness
The uniqueness of 5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione lies in its combination of a benzimidazole moiety, a furan ring, and a diazinane trione structure. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
